[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate
Overview
Description
[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate is a complex organic compound that features a pyrrolidine ring substituted with a nitrophenyl group and a prop-2-enoate ester
Mechanism of Action
Target of Action
It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biochemical pathways .
Pharmacokinetics
The physicochemical parameters of pyrrolidine and its influence on biological activity have been discussed .
Result of Action
The pyrrolidine ring and its derivatives have been reported to have bioactive properties .
Action Environment
Factors such as microsolvation, electronic distribution, and the structure of the reactive centers have been reported to participate in the departure of the leaving groups in the aminolysis of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a phenyl ring is treated with a nitrating agent like nitric acid.
Esterification: The final step involves the esterification of the pyrrolidine derivative with prop-2-enoic acid under acidic conditions to form the prop-2-enoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate can be compared with other similar compounds such as:
[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl acetate: Similar structure but with an acetate ester instead of a prop-2-enoate ester.
[(2S)-1-(4-Aminophenyl)pyrrolidin-2-yl]methyl prop-2-enoate: Similar structure but with an amino group instead of a nitro group.
[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl butanoate: Similar structure but with a butanoate ester instead of a prop-2-enoate ester.
These comparisons highlight the unique features of this compound, such as its specific ester group and nitrophenyl substitution, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(2S)-1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-2-14(17)20-10-13-4-3-9-15(13)11-5-7-12(8-6-11)16(18)19/h2,5-8,13H,1,3-4,9-10H2/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVPUFHAWIINEQ-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC1CCCN1C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)OC[C@@H]1CCCN1C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584269 | |
Record name | [(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152100-45-3 | |
Record name | [(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(S)-(-)-1-(4-Nitrophenyl)-2-pyrrolidinemethyl]acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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